(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one
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Overview
Description
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of EN300-7428101 are cysteinyl proteinases , including cathepsin K . These enzymes play crucial roles in various biological processes, including protein degradation and turnover, antigen processing, and bone resorption .
Mode of Action
EN300-7428101 interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active sites of cysteinyl proteinases, preventing them from catalyzing their substrate proteins . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of cysteinyl proteinases by EN300-7428101 affects several biochemical pathways. Most notably, it impacts the pathway of protein degradation and turnover, leading to an accumulation of undegraded proteins . Additionally, the inhibition of cathepsin K disrupts the process of bone resorption, which could have implications for conditions like osteoporosis .
Pharmacokinetics
This suggests that the compound is well-absorbed, adequately distributed throughout the body, metabolized efficiently, and excreted in a timely manner, all of which contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-7428101’s action primarily involve the disruption of normal protein degradation and bone resorption processes . At the molecular level, this leads to an accumulation of undegraded proteins. At the cellular level, it can affect the function of cells that rely on these processes, such as osteoclasts in the case of bone resorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-7428101. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target enzymes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl pyruvate with amines and aldehydes in the presence of hexane at room temperature for 120 minutes, catalyzed by N-sulfonic acid-modified polystyrene diethylenetriamine, has been reported to yield significant amounts of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the compound reacts with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A compound with a similar bicyclic structure, used in the synthesis of HIV protease inhibitors.
(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one:
Uniqueness
(3As,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one is unique due to its specific stereochemistry and the presence of multiple chiral centers, which can influence its reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
IUPAC Name |
(3aS,6aR)-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPMHBHXGEBBX-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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